molecular formula C15H20FN3O B359447 (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 941904-51-4

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Katalognummer: B359447
CAS-Nummer: 941904-51-4
Molekulargewicht: 277.34g/mol
InChI-Schlüssel: BUVSRPFJPIUESL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a chemical research reagent designed for professional laboratory use. This compound is of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural features. It contains a 4-fluorophenylpiperazine group, a motif commonly associated with high affinity for various serotonin receptors, including the 5-HT 1A and 5-HT 2A subtypes . This makes it a potential candidate for investigating novel ligands for neurological targets. The pyrrolidinyl methanone segment adds complexity to the molecule's geometry and physico-chemical properties, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. Researchers may utilize this compound as a key intermediate or building block (building blocks, ) in the synthesis of more complex molecules for pharmacological screening. Its primary research applications include the exploration of structure-activity relationships (SAR), the development of potential CNS-active compounds, and fundamental studies on receptor binding mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all local and institutional safety guidelines while handling this compound.

Eigenschaften

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSRPFJPIUESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-(4-Fluorophenyl)piperazine-1-carboxylic Acid

The carboxylic acid precursor is synthesized through direct carboxylation of 4-(4-fluorophenyl)piperazine. This step employs n-butyllithium (n-BuLi) to deprotonate the piperazine nitrogen, followed by carboxylation with gaseous CO₂:

4-(4-Fluorophenyl)piperazine+CO21. n-BuLi, THF, -78°C2. HCl4-(4-Fluorophenyl)piperazine-1-carboxylic Acid\text{4-(4-Fluorophenyl)piperazine} + \text{CO}_2 \xrightarrow{\text{1. } n\text{-BuLi, THF, -78°C} \ \text{2. HCl}} \text{4-(4-Fluorophenyl)piperazine-1-carboxylic Acid}

Reaction conditions mirror those used in quinoline-6-carboxylic acid synthesis, where n-BuLi and CO₂ yielded carboxylated products in 37–86% efficiency. The acid is isolated via precipitation upon acidification and purified by recrystallization.

Formation of 4-(4-Fluorophenyl)piperazine-1-carbonyl Chloride

The carboxylic acid is converted to its corresponding acyl chloride using oxalyl chloride under anhydrous conditions:

4-(4-Fluorophenyl)piperazine-1-carboxylic Acid+(COCl)2DCM, DMF (cat.)Acyl Chloride\text{4-(4-Fluorophenyl)piperazine-1-carboxylic Acid} + (\text{COCl})_2 \xrightarrow{\text{DCM, DMF (cat.)}} \text{Acyl Chloride}

This method, adapted from quinoline derivative synthesis, achieves near-quantitative conversion (89–99%) with oxalyl chloride as the chlorinating agent. Excess reagent is removed under reduced pressure, yielding a reactive intermediate suitable for downstream coupling.

Coupling with Pyrrolidine

The acyl chloride reacts with pyrrolidine in the presence of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and triethylamine (TEA) to form the target methanone:

Acyl Chloride+PyrrolidineHBTU, TEA, DMF(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone\text{Acyl Chloride} + \text{Pyrrolidine} \xrightarrow{\text{HBTU, TEA, DMF}} \text{this compound}

HBTU-mediated coupling, as demonstrated in quinoline carboxamide synthesis, ensures high yields (66–93%) by activating the acyl chloride for nucleophilic attack. The reaction is conducted at ambient temperature or mild heating (23–110°C), with purification via silica gel chromatography using dichloromethane-methanol gradients.

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF is preferred for its ability to solubilize both polar amines and acyl chlorides.

  • Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

Stoichiometric Considerations

A 1:1 molar ratio of acyl chloride to pyrrolidine minimizes side reactions (e.g., over-alkylation). Excess pyrrolidine (1.2 equiv) ensures complete consumption of the acyl chloride.

Temperature Control

Coupling proceeds efficiently at room temperature (24 h), though elevated temperatures (50–60°C) reduce reaction times to 6–12 h without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 3.54–3.60 (piperazine N-CH₂), 1.97–2.06 (pyrrolidine CH₂), and 7.23–7.89 (fluorophenyl aromatic protons).

  • ¹³C NMR : Carbonyl resonance at δ 167.9, with piperazine and pyrrolidine carbons at δ 46.8–47.0 and 25.4–25.5, respectively.

Purity Assessment

HPLC analysis confirms purity >95% using C18 reverse-phase columns and acetonitrile-water gradients.

Comparative Analysis of Alternative Methods

Phosphoryl Chloride-Mediated Cyclization

Phosphoryl chloride (POCl₃) facilitates cyclization in quinoline synthesis, but its application here is limited due to the absence of heteroaromatic systems.

Ullmann-Type Coupling

While effective for aryl-amine bond formation, Ullmann reactions require copper catalysts and elevated temperatures, offering no advantage over acyl chloride coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety by minimizing handling of hazardous intermediates (e.g., acyl chlorides).

Green Chemistry Principles

  • Replace DMF with 2-MeTHF or cyclopentyl methyl ether (CPME) for reduced environmental impact.

  • Recover TEA via distillation for reuse.

Challenges and Mitigation Strategies

Acyl Chloride Stability

  • Store intermediates under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.

  • Use fresh oxalyl chloride for consistent reactivity.

Byproduct Formation

  • Di-aminated byproducts are minimized by strict stoichiometric control.

  • Hydrolysis products are avoided by maintaining anhydrous conditions.

Analyse Chemischer Reaktionen

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Substituent Variations on the Piperazine Ring

Halogen-Substituted Phenyl Groups

(4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1) Structural Difference: Replaces the 4-fluorophenyl group with a 4-bromophenyl moiety. Impact: Bromine’s larger atomic radius and higher lipophilicity may alter binding affinity compared to fluorine. This compound is primarily used as an intermediate in organic synthesis . Synthesis: Prepared via coupling reactions similar to those in , involving bromophenyl precursors.

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5) Structural Difference: Retains the 4-fluorophenylpiperazine but substitutes the pyrrolidinyl group with a 2-bromophenyl methanone. Impact: The ortho-bromo substitution may sterically hinder interactions with biological targets compared to the pyrrolidinyl group in the target compound. This analog is marketed as a pharmaceutical intermediate .

Heterocyclic and Sulfonyl Substituents

(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) Structural Difference: Incorporates a sulfonyl group on the piperazine and a cyclopentathiophene ring.

(4-fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone Structural Difference: Replaces the pyrrolidinyl methanone with a pyrimidinyl group. Impact: The pyrimidine ring introduces hydrogen-bonding capabilities, which could enhance interactions with enzymes like kinases or receptors. This compound has been studied in crystal structure analyses .

Pharmacokinetic and Metabolic Comparisons

  • Metabolism: Piperazine derivatives often undergo oxidative metabolism (e.g., hydroxylation) or phase II conjugation. For example, PF-00734200, a DPP-IV inhibitor with a pyrrolidinyl methanone group, undergoes hydroxylation at the pyrimidine ring (CYP3A4/2D6-mediated) and amide hydrolysis .
  • Bioavailability : Compounds with fluorophenyl groups (e.g., T-08) show moderate to high plasma stability due to fluorine’s electronegativity and metabolic resistance .

Data Table: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent Second Substituent Key Properties/Activities References
Target Compound 4-Fluorophenyl Pyrrolidin-1-yl methanone High lipophilicity -
(4-Bromophenyl)(pyrrolidin-1-yl)methanone 4-Bromophenyl Pyrrolidin-1-yl methanone Synthetic intermediate
T-08 4-Fluorophenyl sulfonyl Cyclopentathiophene CTD phosphatase inhibition
[4-(Pyrimidin-2-yl)piperazin-1-yl]methanone Pyrimidin-2-yl 4-Fluorophenyl Crystal structure studies
PF-00734200 (DPP-IV inhibitor) Pyrimidin-2-yl Difluoropyrrolidinyl Hydroxylation metabolism

Biologische Aktivität

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential pharmacological applications. This compound features a piperazine ring and a pyrrolidine moiety, both of which are significant in medicinal chemistry due to their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is [4-(4-fluorophenyl)piperazin-1-yl]-[pyrrolidin-1-yl]methanone . Its molecular formula is C22H26FN3OC_{22}H_{26}FN_3O, and it possesses unique structural features that enhance its biological activity.

Structural Formula

InChI InChI 1S C22H26FN3O2 c1 28 21 10 11 26 16 21 20 6 2 17 3 7 20 22 27 25 14 12 24 13 15 25 19 8 4 18 23 5 9 19 h2 9 21H 10 16H2 1H3\text{InChI InChI 1S C22H26FN3O2 c1 28 21 10 11 26 16 21 20 6 2 17 3 7 20 22 27 25 14 12 24 13 15 25 19 8 4 18 23 5 9 19 h2 9 21H 10 16H2 1H3}

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The fluorophenyl and pyrrolidine groups are believed to enhance binding affinity and specificity, modulating the activity of target proteins.

Potential Targets

  • Tyrosinase Inhibition : Studies have shown that derivatives of piperazine compounds can serve as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. For instance, related compounds have demonstrated IC50 values significantly lower than reference inhibitors, indicating strong inhibitory potential against tyrosinase activity .
  • Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative disorders like Alzheimer's disease. Structural optimization studies have identified derivatives that selectively inhibit BChE while sparing acetylcholinesterase (AChE), suggesting a promising avenue for further research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
(4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone Structure0.25Tyrosinase inhibitor
(4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone Structure0.30Tyrosinase inhibitor
(4-(4-Fluorophenyl)piperazin-1-y)(pyrrolidin-N-methyl) methanone Structure0.18Tyrosinase inhibitor

The presence of fluorine in the structure enhances metabolic stability and alters electronic properties, potentially leading to increased efficacy compared to its chlorinated or methylated counterparts.

Case Studies

Recent research has highlighted the promising biological activities associated with derivatives of piperazine and pyrrolidine compounds.

Study on Tyrosinase Inhibition

A study published in PubMed Central evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. Among the tested compounds, one derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors . This study underscores the potential for developing new skin-lightening agents based on these structures.

Cholinesterase Inhibitor Development

Another research effort focused on synthesizing selective BChE inhibitors from piperazine derivatives. These compounds were subjected to molecular docking studies, confirming their binding affinity to both catalytic and peripheral sites on BChE . The findings suggest that modifications in the piperazine structure can lead to improved selectivity and potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.